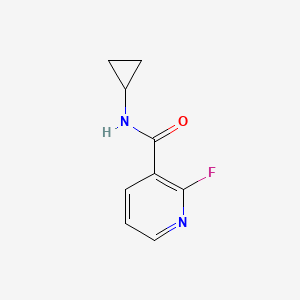

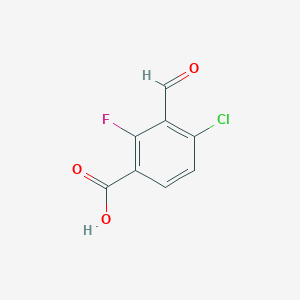

3-Acetyl-2,6-difluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

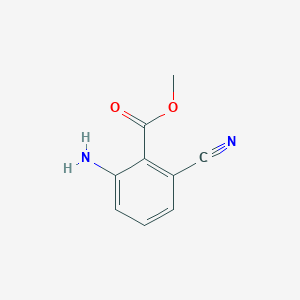

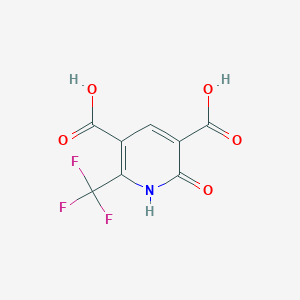

3-Acetyl-2,6-difluorobenzoic acid, also known as AFBA, is an organic compound. It has a CAS Number of 1503929-18-7 and a molecular weight of 200.14 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported. For instance, a new rare earth based two-dimensional coordination network and a three-dimensional metal–organic framework (MOF) have been synthesized using bicinchoninic acid (BCA) and yttrium (III) ions .Molecular Structure Analysis

The molecular formula of this compound is C9H6F2O3. The InChI Code is 1S/C9H6F2O3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3H,1H3,(H,13,14) .Chemical Reactions Analysis

In the presence of fluorinating agents, e.g., 2-fluorobenzoic acid (2-FBA), 2,6-difluorobenzoic acid (2,6-DFBA), and perfluorohexanoic acid (PFHxA), μ3-F bridged metal hexaclusters (Y6F8) are formed that result in a three-dimensional MOF (Y–BCA-3D). It was found that Y3+ can break highly stable C–F bonds in aromatic and aliphatic fluorinated compounds .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 200.14 .Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 3-Acetyl-2,6-difluorobenzoic acid are currently unknown . Given its structural similarity to other benzoic acid derivatives, it may potentially affect similar pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other interacting molecules can affect the compound’s stability and its interactions with its targets.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-acetyl-2,6-difluorobenzoic acid in lab experiments include its low cost and availability, its reactivity with a variety of organic compounds, and its relatively low toxicity. The limitations of using this compound in lab experiments include its instability in the presence of moisture and its potential to cause skin sensitization.

Orientations Futures

For 3-acetyl-2,6-difluorobenzoic acid research include exploring its potential applications in the synthesis of pharmaceuticals and agrochemicals, studying its mechanism of action, and investigating its biochemical and physiological effects. Additionally, further research should be conducted to determine the optimal conditions for its synthesis and the best methods for its safe handling and storage.

Méthodes De Synthèse

The synthesis of 3-acetyl-2,6-difluorobenzoic acid can be achieved through a three-step reaction sequence. The first step involves the reaction of 2,6-dichlorobenzoic acid with anhydrous aluminum chloride in anhydrous dichloromethane to form 2,6-difluorobenzoic acid. The second step involves the reaction of 2,6-difluorobenzoic acid with acetic anhydride in anhydrous dichloromethane to form this compound. The third step involves the removal of the acetic acid by-product with aqueous sodium bicarbonate.

Applications De Recherche Scientifique

3-Acetyl-2,6-difluorobenzoic acid is used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of biologically active compounds, such as peptides and peptidomimetics. It is also used in the synthesis of fluorescent proteins, which are used in fluorescence microscopy and imaging. Additionally, it is used in the synthesis of organic dyes and pigments.

Propriétés

IUPAC Name |

3-acetyl-2,6-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDHGWYRFHKUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.